![molecular formula C14H26N2O3 B2687850 tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate CAS No. 2126178-10-5](/img/structure/B2687850.png)

tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

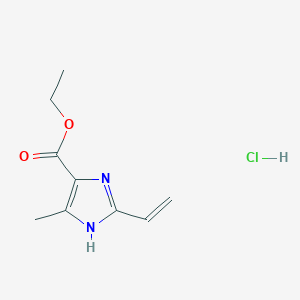

“tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate” is a chemical compound with the CAS Number: 2126178-10-5 . It has a molecular weight of 270.37 . It is in the physical form of oil .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-4-14(15-7-9-16)5-10-18-11-6-14/h15H,4-11H2,1-3H3 .Physical and Chemical Properties Analysis

As mentioned earlier, “this compound” is in the physical form of oil . It has a molecular weight of 270.37 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Structural Utility

- Meyers et al. (2009) described efficient synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its usefulness for further selective derivations and its role in accessing chemical space complementary to piperidine ring systems (M. J. Meyers et al., 2009).

- Fernandez et al. (2002) synthesized spirolactams as pseudopeptides, demonstrating their application in peptide synthesis as constrained surrogates for dipeptides, showing the versatility of spirocyclic compounds in mimicking biological structures (M. M. Fernandez et al., 2002).

- Moskalenko and Boev (2012) explored the reactivity of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, demonstrating its potential in generating biologically active heterocyclic compounds through reactions with N,N-dimethylformamide dimethyl acetal (A. I. Moskalenko & V. Boev, 2012).

Supramolecular Chemistry and Crystallography

- Dong et al. (1999) reported on the crystal structure of a related triazaspiro[4.5]dec-3-en-2-one derivative, elucidating its mirror symmetry and structural conformation, which is crucial for understanding molecular interactions and designing materials with specific properties (Yongkwan Dong et al., 1999).

Chemical Reactions and Mechanistic Insights

- Li et al. (2014) described the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives via a one-pot multi-component reaction, highlighting the compound's role in facilitating complex reactions (Jia Li et al., 2014).

- Rao et al. (2017) introduced tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD) as a new reagent for the preparation of N-Boc-amino acids, showcasing the utility of tert-butyl based compounds in protecting group chemistry (B. L. Maheswara Rao et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-4-14(15-7-9-16)5-10-18-11-6-14/h15H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDICEOVZQPUTLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCOCC2)NCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride](/img/structure/B2687771.png)

![N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2687782.png)

![2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2687785.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2687787.png)